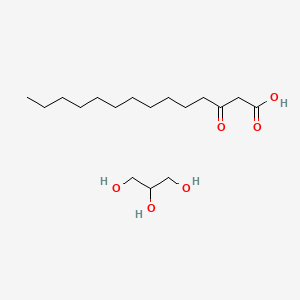

Glycerol 3-oxotetradecanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

91052-73-2 |

|---|---|

Molecular Formula |

C17H34O6 |

Molecular Weight |

334.4 g/mol |

IUPAC Name |

3-oxotetradecanoic acid;propane-1,2,3-triol |

InChI |

InChI=1S/C14H26O3.C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17;4-1-3(6)2-5/h2-12H2,1H3,(H,16,17);3-6H,1-2H2 |

InChI Key |

OBUIJXGSLHKGIH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)CC(=O)O.C(C(CO)O)O |

physical_description |

solid fatty flakes with essentially no odour |

solubility |

insoluble in water; soluble in oils |

Origin of Product |

United States |

Overview of Glycerol 3 Oxotetradecanoate in Biological Systems

Classification within Lipidomics: Oxo-Fatty Acid Glycerides

Glycerol (B35011) 3-oxotetradecanoate belongs to the glycerolipid category, a major class of lipids characterized by a glycerol backbone. aocs.org Specifically, it is an acylglycerol, which is an ester formed from glycerol and one or more fatty acids. metwarebio.compsgcas.ac.in The fatty acid component in this case is 3-oxotetradecanoic acid. This fatty acid is distinguished by a ketone group at the third carbon position (C-3) and a 14-carbon aliphatic chain, classifying it as a long-chain, oxo-fatty acid. np-mrd.orgnih.gov

Within the comprehensive LIPID MAPS classification system, the fatty acid portion of the molecule falls under the category of Fatty Acyls [FA], the sub-category of Fatty Acids and Conjugates [FA01], and the specific class of Oxo fatty acids [FA0106]. nih.gov Therefore, Glycerol 3-oxotetradecanoate is most precisely described as a monoacylglycerol of an oxo-fatty acid, placing it within the group of oxo-fatty acid glycerides. These are considered less common types of fatty acid derivatives. agriculturejournals.cz

| Classification Hierarchy | Description | Reference |

| Lipid Category | Glycerolipids (GL) | aocs.orgmetwarebio.com |

| Lipid Class | Acylglycerols (Glycerides) | metwarebio.compsgcas.ac.in |

| Sub-Class | Monoacylglycerols | metwarebio.com |

| Fatty Acyl Component | 3-Oxotetradecanoic Acid | nih.gov |

| Fatty Acyl Class | Oxo fatty acids | psgcas.ac.innih.govagriculturejournals.cz |

Structural Features and Isomeric Considerations of Beta-Keto Acylglycerols

The structure of this compound consists of a glycerol molecule esterified with one molecule of 3-oxotetradecanoic acid. The "3-oxo" designation, also known as beta-keto, indicates a ketone functional group on the carbon atom beta to the carboxyl group. psgcas.ac.in Acylglycerols can exist as mono-, di-, or triglycerides depending on how many of glycerol's three hydroxyl groups are esterified. jaypeedigital.com As a monoacylglycerol, the 3-oxotetradecanoyl chain can be attached to any of the three positions on the glycerol backbone, leading to positional isomers.

Isomeric Forms:

Positional Isomerism : The fatty acid can be esterified at the sn-1, sn-2, or sn-3 position of the glycerol molecule. The stereospecific numbering (sn) system is used to designate the carbon atoms of the glycerol backbone. sapientia.rolipidmaps.org

Stereoisomerism : When the acyl groups at the sn-1 and sn-3 positions are different, the sn-2 carbon becomes a chiral center. sapientia.ro Therefore, 1- or 3-O-(3-oxotetradecanoyl)glycerol are chiral molecules, existing as enantiomers.

Keto-Enol Tautomerism : The β-keto group of the fatty acid moiety can undergo tautomerization to form an enol isomer. This creates an equilibrium between the keto and enol forms. rsc.org

Polymorphism : Like other acylglycerols, this compound can likely exist in different crystalline polymorphic forms (α, β', and β), which have distinct melting points and crystallographic properties. sapientia.ro

| Feature | Description | Reference |

| Backbone | Glycerol | psgcas.ac.in |

| Acyl Chain | 3-Oxotetradecanoic acid (C14:0, keto at C-3) | nih.gov |

| Bonding | Ester linkage | jaypeedigital.com |

| Positional Isomers | sn-1, sn-2, and sn-3 attachment points | lipidmaps.org |

| Stereoisomers | Enantiomers possible for sn-1 and sn-3 isomers | sapientia.ro |

| Tautomers | Keto-enol tautomerism at the β-keto group | rsc.org |

General Biological Significance of Oxo-Fatty Acid Glycerides in Lipid Metabolism

Oxo-fatty acid glycerides and their constituent oxo-fatty acids are primarily significant as metabolic intermediates. wikipedia.orgnih.gov Fatty acid metabolism is a central process for energy production and the synthesis of structural lipids. wikipedia.org Beta-ketoacyl groups are key intermediates in both the synthesis of fatty acids and their breakdown via β-oxidation. wikipedia.orgnih.gov The enzyme β-ketoacyl-acyl carrier protein synthase, for instance, is fundamental to the elongation phase of fatty acid biosynthesis. nih.gov

The general biological roles associated with related glycerides include serving as an energy source, contributing to energy storage, and potentially acting as membrane stabilizers. foodb.ca Fatty acids are a highly concentrated source of metabolic energy, yielding more ATP per gram than carbohydrates. wikipedia.org

Additionally, oxo-fatty acids can be formed as secondary products during the autoxidation of polyunsaturated fatty acids within acylglycerols. researchgate.net This process, which can occur during heating or oxidative stress, suggests that oxo-fatty acid glycerides may also arise as byproducts of lipid peroxidation in biological systems and foods. psgcas.ac.inresearchgate.net

Current Research Landscape of Keto-Acylglycerols

Direct research focusing specifically on this compound is limited. However, the broader field of keto-acylglycerols and their constituent parts, β-keto acids, is an area of active investigation, particularly in synthetic chemistry and metabolic studies.

Recent research often utilizes β-keto esters like ethyl 3-oxotetradecanoate or methyl 3-oxotetradecanoate as versatile starting materials for the chemical synthesis of more complex bioactive molecules and natural products. acs.orgfrontiersin.org These compounds serve as building blocks in reactions to construct larger molecular frameworks. rsc.org

Extensive research exists on the metabolic state of ketosis, often induced by a ketogenic diet, which involves the production of ketone bodies like β-hydroxybutyrate and acetoacetate. uthscsa.eduifm.org While this research explores the systemic effects of a high-fat, low-carbohydrate metabolism, it is distinct from the study of dietary keto-acylglycerols themselves. dartmouth.edunih.gov Studies on the enzymes that metabolize β-ketoacyl intermediates, such as β-ketoacyl-ACP synthase, continue to provide insight into the fundamental mechanisms of fatty acid biosynthesis. nih.gov The current landscape suggests that the primary interest in compounds like this compound lies in their role as metabolic intermediates and as tools for chemical synthesis, rather than as direct bioactive agents.

Biosynthesis and Metabolic Pathways of Glycerol 3 Oxotetradecanoate

Precursor Molecules and Initial Steps in Fatty Acid Synthesis

The formation of the oxotetradecanoyl moiety of glycerol (B35011) 3-oxotetradecanoate begins with the de novo synthesis of fatty acids, a process that builds fatty acid chains from two-carbon units.

De novo fatty acid synthesis is the primary pathway for producing fatty acids from non-lipid precursors. wikipedia.org The initial and rate-limiting step is the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by the enzyme acetyl-CoA carboxylase (ACC), which requires biotin (B1667282) as a cofactor. pharmacy180.comthemedicalbiochemistrypage.org The primary precursor molecule for this pathway is acetyl-CoA, which is mainly generated from carbohydrate metabolism via the glycolytic pathway. wikipedia.orgbrainly.inaatbio.com

The synthesis of the fatty acid chain then proceeds on a large, multifunctional enzyme complex known as fatty acid synthase (FAS). youtube.com The process involves a series of sequential condensation, reduction, dehydration, and further reduction reactions, with malonyl-CoA serving as the two-carbon donor in each elongation cycle. youtube.com The growing fatty acid chain remains tethered to an acyl carrier protein (ACP) domain of the FAS complex throughout this process. fiveable.me

| Key Molecules in De Novo Fatty Acid Synthesis | Role |

| Acetyl-CoA | The primary precursor molecule for fatty acid synthesis. brainly.inaatbio.com |

| Malonyl-CoA | The building block for fatty acid chain elongation, formed from acetyl-CoA. youtube.com |

| NADPH | Provides the reducing power for the reduction steps in the synthesis pathway. aatbio.comyoutube.com |

| Fatty Acid Synthase (FAS) | A multi-enzyme complex that catalyzes the reactions of fatty acid synthesis. youtube.com |

| Acyl Carrier Protein (ACP) | A component of the FAS complex that holds the growing fatty acid chain. fiveable.me |

The elongation of the fatty acid chain is a cyclic process. Each cycle begins with the condensation of the growing acyl-ACP with malonyl-ACP, catalyzed by β-ketoacyl-ACP synthase (KAS). researchgate.netebi.ac.uk This reaction extends the fatty acid chain by two carbons and results in the formation of a β-ketoacyl-ACP intermediate. fiveable.me

This β-ketoacyl-ACP intermediate then undergoes a series of modifications. First, it is reduced to a β-hydroxyacyl-ACP by β-ketoacyl-ACP reductase. This is followed by a dehydration step, catalyzed by β-hydroxyacyl-ACP dehydratase, which introduces a double bond to form an enoyl-ACP. Finally, the double bond is reduced by enoyl-ACP reductase to yield a saturated acyl-ACP, which is two carbons longer than the starting acyl-ACP. wikipedia.org This newly elongated acyl-ACP can then undergo further rounds of elongation. The formation of the oxo group in oxotetradecanoate likely arises from a modification of one of the intermediates in this pathway or subsequent oxidation of the mature fatty acid.

| Elongation Cycle Steps | Intermediate Product |

| Condensation | β-ketoacyl-ACP |

| First Reduction | β-hydroxyacyl-ACP |

| Dehydration | Enoyl-ACP |

| Second Reduction | Saturated Acyl-ACP |

Enzymology of Glycerol 3-Oxotetradecanoate Biosynthesis

Once the oxotetradecanoyl-CoA is synthesized, it is incorporated into a glycerol backbone to form this compound. This process is part of the general pathway for glycerolipid synthesis and involves a series of acyltransferase enzymes.

The synthesis of glycerolipids begins with the acylation of glycerol-3-phosphate. mdpi.comnih.gov This initial and often rate-limiting step is catalyzed by glycerol-3-phosphate acyltransferases (GPATs). nih.govnih.gov These enzymes transfer an acyl group from an acyl-CoA molecule to the sn-1 position of glycerol-3-phosphate, forming lysophosphatidic acid (LPA). mdpi.com In mammals, there are four known isoforms of GPATs, which are localized to either the mitochondrial outer membrane or the endoplasmic reticulum.

The newly formed lysophosphatidic acid is then further acylated at the sn-2 position by the action of acylglycerophosphate acyltransferases (AGPATs), also known as lysophosphatidic acid acyltransferases (LPAATs). mdpi.comnih.govresearchgate.net This reaction results in the formation of phosphatidic acid (PA), a key intermediate in the synthesis of both triacylglycerols and glycerophospholipids. mdpi.comnih.gov There are multiple isoforms of AGPAT enzymes, each with its own substrate specificities for both the lysophosphatidic acid and the acyl-CoA. mdpi.comaocs.org

| Enzyme Family | Reaction Catalyzed | Product |

| Glycerol 3-Phosphate Acyltransferases (GPATs) | Acylation of glycerol-3-phosphate at the sn-1 position. | Lysophosphatidic Acid (LPA) |

| Acylglycerophosphate Acyltransferases (AGPATs) | Acylation of lysophosphatidic acid at the sn-2 position. | Phosphatidic Acid (PA) |

| Diacylglycerol Acyltransferases (DGATs) | Acylation of diacylglycerol at the sn-3 position. | Triacylglycerol (TAG) |

Catabolic Pathways and Interconversion of this compound Components

The catabolism of the constituent parts of this compound, namely the glycerol backbone and the 3-oxotetradecanoyl fatty acid moiety, involves their entry into central metabolic pathways. These pathways ultimately lead to energy generation or the synthesis of other essential molecules. The metabolic fate of this compound is intricately linked to fatty acid beta-oxidation and glycerol metabolism, which are interconnected with glycolysis and gluconeogenesis.

Beta-Oxidation of Fatty Acids and Generation of Ketoacyl-CoAs

The breakdown of fatty acids occurs through a catabolic process known as beta-oxidation, which takes place in the mitochondria in eukaryotes. wikipedia.org This cyclical pathway systematically shortens the fatty acid chain by removing two-carbon units in the form of acetyl-CoA. wikipedia.orgnih.gov The generation of 3-oxotetradecanoyl-CoA is an intermediate step in the beta-oxidation of a C14 fatty acid, myristic acid.

The process of beta-oxidation involves a sequence of four key enzymatic reactions:

Dehydrogenation: An acyl-CoA dehydrogenase catalyzes the formation of a double bond between the alpha and beta carbons of the fatty acyl-CoA, yielding a trans-Δ²-enoyl-CoA. This reaction is coupled to the reduction of FAD to FADH₂. wikipedia.orgadpcollege.ac.in

Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming an L-3-hydroxyacyl-CoA. wikipedia.orgyoutube.com

Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group on the beta-carbon to a keto group, producing a 3-ketoacyl-CoA, in this case, 3-oxotetradecanoyl-CoA. This step is linked to the reduction of NAD+ to NADH. wikipedia.orgyoutube.com

Thiolysis: Thiolase cleaves the 3-ketoacyl-CoA, releasing a molecule of acetyl-CoA and a fatty acyl-CoA that is two carbons shorter than the original. nih.govadpcollege.ac.in

This shortened acyl-CoA can then re-enter the beta-oxidation spiral. The resulting 3-oxotetradecanoyl-CoA is a key intermediate in this metabolic sequence. umaryland.edunih.gov

| Step | Enzyme | Substrate | Product | Coenzyme Change |

| 1 | Acyl-CoA Dehydrogenase | Tetradecanoyl-CoA | trans-Δ²-Enoyl-CoA | FAD → FADH₂ |

| 2 | Enoyl-CoA Hydratase | trans-Δ²-Enoyl-CoA | L-3-Hydroxyacyl-CoA | - |

| 3 | 3-Hydroxyacyl-CoA Dehydrogenase | L-3-Hydroxyacyl-CoA | 3-Oxotetradecanoyl-CoA | NAD+ → NADH |

| 4 | Thiolase | 3-Oxotetradecanoyl-CoA | Dodecanoyl-CoA + Acetyl-CoA | - |

Role of Glycerol 3-Phosphate Dehydrogenase (GlpD) in Glycerol Catabolism

The glycerol component of triacylglycerols is metabolized after being released through the action of lipases. libretexts.org In the liver, glycerol is first phosphorylated by glycerol kinase to form glycerol-3-phosphate (G3P). libretexts.org The subsequent and critical step in its catabolism is catalyzed by glycerol-3-phosphate dehydrogenase (GlpD).

GlpD is an essential enzyme that links glycolysis, respiration, and phospholipid biosynthesis. nih.gov It is found in both the cytoplasm and on the inner mitochondrial membrane. nih.govresearchgate.net The mitochondrial GlpD is a flavin-linked enzyme that oxidizes G3P to dihydroxyacetone phosphate (B84403) (DHAP). nih.govplos.org This reaction involves the transfer of electrons to the electron transport chain, contributing to cellular respiration. nih.gov

The accumulation of G3P can lead to impaired growth and reduced ATP generation, highlighting the importance of GlpD in maintaining G3P homeostasis. nih.govnih.gov The product of this reaction, DHAP, is a direct intermediate in the glycolytic pathway. nih.govyoutube.com

| Enzyme | Location | Reaction | Metabolic Significance |

| Glycerol Kinase | Cytosol | Glycerol + ATP → Glycerol-3-Phosphate + ADP | Traps glycerol within the cell for further metabolism. |

| Glycerol-3-Phosphate Dehydrogenase (GlpD) | Inner Mitochondrial Membrane / Cytosol | Glycerol-3-Phosphate → Dihydroxyacetone Phosphate (DHAP) | Connects glycerol metabolism to glycolysis and cellular respiration. nih.govplos.org |

Interconnections with Glycolysis and Gluconeogenesis

The catabolic pathways of both fatty acids and glycerol are intimately connected with the central carbohydrate metabolism pathways of glycolysis and gluconeogenesis.

Connections to Glycolysis:

The DHAP produced from glycerol catabolism via GlpD can be isomerized by triose phosphate isomerase to glyceraldehyde-3-phosphate, another glycolytic intermediate. youtube.com These three-carbon molecules can then proceed through the remainder of glycolysis to generate pyruvate (B1213749), ATP, and NADH. youtube.comlumenlearning.com

The acetyl-CoA generated from the beta-oxidation of fatty acids can enter the citric acid cycle (Krebs cycle) to be completely oxidized to carbon dioxide, producing a significant amount of ATP through oxidative phosphorylation. lumenlearning.compressbooks.pub

Connections to Gluconeogenesis:

Gluconeogenesis is the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. wikipedia.orgwikipedia.org

Glycerol is a major substrate for gluconeogenesis. The DHAP formed from glycerol can be converted into glucose in the liver, which is crucial for maintaining blood glucose levels during periods of fasting. wikipedia.orgwikipedia.org

While even-chain fatty acids cannot be converted into glucose in animals because the acetyl-CoA produced from beta-oxidation cannot result in a net production of oxaloacetate, the ATP and NADH generated from beta-oxidation are essential to fuel the energy-demanding process of gluconeogenesis. wikipedia.orgwikipedia.org

These interconnections demonstrate the metabolic flexibility of the cell, allowing it to utilize different fuel sources based on nutritional status and energy demands. solubilityofthings.com

| Metabolite | Origin | Connecting Pathway | Metabolic Fate |

| Dihydroxyacetone Phosphate (DHAP) | Glycerol Catabolism | Glycolysis / Gluconeogenesis | Can be converted to pyruvate for energy or used to synthesize glucose. lumenlearning.comwikipedia.org |

| Acetyl-CoA | Fatty Acid Beta-Oxidation | Citric Acid Cycle | Oxidized for ATP production. lumenlearning.com |

Cellular and Molecular Mechanisms of Glycerol 3 Oxotetradecanoate

Glycerol (B35011) 3-Oxotetradecanoate as a Signaling Molecule

While direct evidence for Glycerol 3-oxotetradecanoate as a signaling molecule is scarce, the known activities of related oxo-fatty acids and their derivatives suggest a potential role in cellular communication.

Modulation of Cellular Behavior and Metabolic Processes by Oxo-Fatty Acid Glycerides

Oxo-fatty acids, a class of oxidized fatty acids, are known to be involved in various biological processes, including the regulation of inflammation and cell proliferation. uvigo.es These molecules can be generated through enzymatic and non-enzymatic pathways and can act as signaling mediators. uvigo.es For instance, certain oxo-fatty acids have been shown to modulate the activity of enzymes and transcription factors, thereby influencing cellular behavior. uvigo.es As a glyceride of an oxo-fatty acid, this compound could potentially serve as a precursor for the release of 3-oxotetradecanoic acid, which could then participate in these signaling pathways. The presence of the oxo group can alter the chemical properties of the fatty acid, potentially affecting its interaction with cellular proteins and its metabolic fate.

Interaction with Hydroxycarboxylic Acid Receptors (HCA3) and Related Signaling Cascades

Hydroxycarboxylic acid receptors (HCAs) are a family of G protein-coupled receptors that are activated by various hydroxy-fatty acids. oncotarget.comnih.gov Specifically, the HCA3 receptor is known to be activated by 3-hydroxy-fatty acids, such as 3-hydroxyoctanoic acid. oncotarget.comnih.gov Activation of HCA3 is coupled to Gαi proteins, leading to a decrease in intracellular cAMP levels. oncotarget.com

Given the structural similarity between 3-hydroxy- and 3-oxo-fatty acids, it is conceivable that 3-oxotetradecanoic acid, if released from this compound, could interact with HCA3. However, direct experimental evidence for this interaction is currently lacking. Such an interaction would imply a role for this compound in modulating cellular processes regulated by HCA3, which include anti-inflammatory responses. nih.gov

Table 1: Known Ligands and Signaling of Hydroxycarboxylic Acid Receptors

| Receptor | Endogenous Ligand(s) | Signaling Pathway | Potential Relevance for 3-Oxotetradecanoate |

| HCA1 | Lactate | Gαi-mediated cAMP inhibition | Unlikely direct interaction |

| HCA2 | 3-hydroxybutyrate, Niacin | Gαi-mediated cAMP inhibition | Unlikely direct interaction |

| HCA3 | 3-hydroxyoctanoic acid | Gαi-mediated cAMP inhibition | Potential interaction due to structural similarity of ligands oncotarget.comnih.gov |

This table is based on existing literature for known HCA receptor ligands and does not represent direct evidence for this compound interaction.

Roles in Cellular Lipid Homeostasis and Storage

This compound is, by its nature, a component of the cellular lipid milieu. Its synthesis and degradation would be integrated into the broader network of lipid homeostasis.

Contribution to Membrane Lipid Composition

Cellular membranes are primarily composed of phospholipids (B1166683), which consist of a glycerol backbone, two fatty acid chains, and a polar head group. nih.gov The fatty acid composition of these phospholipids is a critical determinant of membrane fluidity and function. nih.gov While this compound is a monoacylglycerol and not a structural component of the membrane bilayer itself, its fatty acid, 3-oxotetradecanoic acid, could potentially be incorporated into membrane phospholipids. The presence of a ketone group at the C-3 position would introduce a polar moiety into the hydrophobic acyl chain, which could alter the packing of phospholipids and influence membrane properties such as fluidity and permeability.

Influence on Energy Partitioning and Utilization

Glycerol and fatty acids are fundamental substrates for cellular energy production. wikipedia.org Glycerol can be converted to glycerol-3-phosphate and enter glycolysis, while fatty acids are broken down through β-oxidation in the mitochondria to produce acetyl-CoA, which then enters the citric acid cycle. wikipedia.org this compound can be hydrolyzed to release glycerol and 3-oxotetradecanoic acid, both of which can be channeled into energy-generating pathways. The metabolism of 3-oxotetradecanoic acid would likely proceed through β-oxidation, similar to other fatty acids. The glycerol-3-phosphate shuttle is a key mechanism for transporting reducing equivalents from the cytosol into the mitochondria for oxidative phosphorylation, and the glycerol component of this compound could contribute to this process. frontiersin.org

Subcellular Localization and Compartmentalization of Metabolic Processes (e.g., Endoplasmic Reticulum, Mitochondria)

The metabolic processing of this compound would be expected to occur in specific subcellular compartments where the necessary enzymes are located.

The synthesis of glycerolipids, including monoacylglycerols, primarily occurs in the endoplasmic reticulum (ER). mdpi.comuliege.be Enzymes such as glycerol-3-phosphate acyltransferases (GPATs) and acylglycerol-3-phosphate acyltransferases (AGPATs) that are involved in the initial steps of glycerolipid synthesis are located in the ER and mitochondria. mdpi.comfrontiersin.org Therefore, it is likely that the synthesis of this compound from glycerol-3-phosphate and 3-oxotetradecanoyl-CoA would take place in these organelles.

The catabolism of this compound would involve its hydrolysis into glycerol and 3-oxotetradecanoic acid. This can occur in various cellular compartments, including the cytosol. The subsequent metabolism of these components is spatially segregated. Glycerol kinase, which phosphorylates glycerol, is a cytosolic enzyme. The resulting glycerol-3-phosphate can be used for lipid synthesis in the ER or be converted to dihydroxyacetone phosphate (B84403) by cytosolic or mitochondrial glycerol-3-phosphate dehydrogenase. frontiersin.orgproteopedia.org The fatty acid component, 3-oxotetradecanoic acid, would be transported into the mitochondria for β-oxidation, a process that is exclusively mitochondrial. nih.gov

Table 2: Putative Subcellular Localization of this compound Metabolism

| Metabolic Process | Subcellular Location | Key Enzymes/Pathways |

| Synthesis | Endoplasmic Reticulum, Mitochondria | Glycerol-3-phosphate acyltransferase (GPAT), Acylglycerol-3-phosphate acyltransferase (AGPAT) mdpi.comfrontiersin.org |

| Hydrolysis | Cytosol, other compartments | Lipases |

| Glycerol Metabolism | Cytosol, Mitochondria | Glycerol kinase, Glycerol-3-phosphate dehydrogenase (cytosolic and mitochondrial) frontiersin.orgproteopedia.org |

| Fatty Acid Oxidation | Mitochondria | β-oxidation pathway |

This table represents a putative metabolic map for this compound based on the known localization of general lipid metabolic pathways.

Physiological and Pathological Contexts of Glycerol 3 Oxotetradecanoate

Role in Microbial Physiology and Virulence

The metabolic activities of microorganisms are intricately linked to their ability to survive, adapt, and, in the case of pathogens, cause disease. Glycerol (B35011) 3-oxotetradecanoate and its metabolic precursor, glycerol-3-phosphate (G3P), are key players in these processes.

Glycerol 3-Phosphate Homeostasis in Bacterial Growth and Adaptation (e.g., Pseudomonas aeruginosa PAO1)

In the opportunistic pathogen Pseudomonas aeruginosa, the regulation of glycerol-3-phosphate (G3P) levels is critical for normal growth and the expression of virulence factors. nih.govnih.gov P. aeruginosa can utilize glycerol, which may be present in environments like the lungs of cystic fibrosis patients, as a carbon source. nih.gov The bacterium converts glycerol to G3P via glycerol kinase, and then G3P is further metabolized by G3P dehydrogenase (GlpD). researchgate.net

Table 1: Impact of G3P Accumulation on Pseudomonas aeruginosa PAO1 Phenotypes

| Phenotype | Observation | Reference |

|---|---|---|

| Growth | Impaired | nih.govnih.gov |

| Pyocyanin Production | Reduced | nih.govnih.gov |

| Motility | Reduced | nih.govnih.gov |

| Oxidative Stress Tolerance | Reduced | nih.govnih.gov |

| Kanamycin Resistance | Reduced | nih.gov |

| ATP Generation | Reduced | nih.gov |

Metabolism in Halophilic Microorganisms

Halophilic, or salt-loving, microorganisms have developed unique metabolic strategies to thrive in high-salinity environments. Glycerol is a commonly available carbon source in many of these habitats. nih.gov Haloarchaea can catabolize glycerol by first phosphorylating it to glycerol-3-phosphate (G3P) using glycerol kinase. nih.govresearchgate.net This G3P is then converted to dihydroxyacetone phosphate (B84403) (DHAP), which can enter central metabolic pathways. nih.gov

In some halophilic fungi, glycerol is a major compatible solute, helping to maintain cellular turgor pressure in hypersaline conditions. mdpi.com The production of glycerol in these organisms often proceeds through the reduction of the glycolytic intermediate dihydroxyacetone phosphate. mdpi.com While glycerol is a key osmolyte, its metabolic derivatives are also central to the energy metabolism of these extremophiles. nih.gov For instance, in Haloferax volcanii, glycerol is catabolized to G3P by glycerol kinase, which is a critical step in its utilization as an energy source. researchgate.net

Occurrence and Significance in Plant Biochemistry

The protective outer layer of plants, the cuticle, is a complex matrix of lipids and polymers. Glycerol and its derivatives are integral components of this structure.

Potential Role as a Cutin Monomer or Derivative in Plant Cuticle Formation

The plant cuticle is primarily composed of cutin, a polyester (B1180765) made of inter-esterified hydroxy fatty acids, and cuticular waxes. nih.gov Glycerol is a known and important component of the cutin polymer in many plant species. researchgate.net While glyceryl 1(-3-oxotetradecanoate) has not been widely described as a direct cutin monomer, its structural components—glycerol and a 14-carbon oxo-fatty acid—are highly relevant to cutin biochemistry. researchgate.net

Glycerol-3-phosphate acyltransferases (GPATs) are key enzymes in the synthesis of cutin precursors. nih.govnih.gov These enzymes produce 2-monoacylglycerol, which serves as a building block for the cutin polymer. nih.gov The presence of glycerol and various fatty acids, including C16 and C18 chains, within the cutin matrix suggests that derivatives like glycerol 3-oxotetradecanoate could potentially be formed during the complex process of cuticle assembly or degradation. nih.govgsartor.org Research on the cuticle of mango fruit has identified a compound tentatively identified as glyceryl 1(-3-oxotetradecanoate) as a significant component of the cutin. researchgate.net

Table 2: Key Components and Enzymes in Cutin Biosynthesis

| Component/Enzyme | Role | Reference |

|---|---|---|

| Cutin | Insoluble polyester matrix of the cuticle | nih.gov |

| Glycerol | An important component of the cutin polymer | researchgate.net |

| Hydroxy fatty acids (C16, C18) | Primary monomers of cutin | nih.gov |

| Glycerol-3-phosphate acyltransferases (GPATs) | Synthesize cutin precursors (2-monoacylglycerol) | nih.govnih.gov |

| Glyceryl 1(-3-oxotetradecanoate) | Putative cutin monomer found in mango | researchgate.net |

Implications in Mammalian Metabolic Dysregulation

Alterations in lipid metabolism are a hallmark of several diseases, including cancer. The pathways involving glycerol and fatty acids are of particular interest in this context.

Associations with Altered Lipid/Fatty Acid Metabolism in Disease Models (e.g., Breast Cancer)

Cancer cells exhibit profound changes in their metabolic pathways to support rapid proliferation and survival. mdpi.comimrpress.com This includes an increased reliance on lipid metabolism for energy, membrane synthesis, and signaling molecules. imrpress.commdpi.com Glycerol-3-phosphate (G3P) is a central metabolite at the intersection of glycolysis and lipid synthesis. nih.gov

Interplay with Ketone Body Metabolism and Fatty Acid Oxidation Disorders

The metabolism of this compound is intrinsically linked to the pathways of ketone body production and the catabolism of fatty acids. Disruptions in these pathways, particularly inborn errors of metabolism known as fatty acid oxidation disorders (FAODs), highlight the physiological significance of this compound and its derivatives.

Ketone Body Metabolism

Under conditions of fasting, prolonged exercise, or a low-carbohydrate diet, the body shifts its primary energy source from glucose to fatty acids. wikipedia.orgmdpi.com The liver plays a central role in this metabolic adaptation by breaking down fatty acids into acetyl-CoA through a process called β-oxidation. nih.govmdpi.com When acetyl-CoA production exceeds the capacity of the citric acid cycle, the excess is shunted towards ketogenesis, the synthesis of ketone bodies: acetoacetate, β-hydroxybutyrate, and acetone. wikipedia.orgnih.govuomustansiriyah.edu.iq These water-soluble molecules are then released into the bloodstream and utilized by extrahepatic tissues, such as the brain, heart, and skeletal muscle, as an alternative fuel source. wikipedia.orgnih.gov

The regulation of ketogenesis is a tightly controlled process influenced by hormones like insulin (B600854) and glucagon. nih.govnih.gov A low insulin-to-glucagon ratio, characteristic of a fasting state, promotes the mobilization of fatty acids from adipose tissue and their subsequent oxidation in the liver, driving the production of ketone bodies. mdpi.comuomustansiriyah.edu.iq

Fatty Acid Oxidation Disorders (FAODs)

FAODs are a group of inherited metabolic disorders where the body is unable to properly break down fatty acids for energy due to a deficiency in specific enzymes or transport proteins. lecturio.comfaodinfocus.comnih.gov These disorders are typically inherited in an autosomal recessive manner. nih.govgpnotebook.com The inability to metabolize fatty acids leads to a deficit in energy production, particularly during periods of fasting or increased metabolic demand, and the accumulation of toxic fatty acid intermediates. wikipedia.orgmedlineplus.govmsdmanuals.com

One of the most relevant FAODs in the context of this compound is long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and the more comprehensive mitochondrial trifunctional protein (MTP) deficiency . wikipedia.orgmdpi.comnih.govmedlineplus.gov The mitochondrial trifunctional protein is a multi-enzyme complex responsible for the final three steps of long-chain fatty acid β-oxidation. gpnotebook.commdpi.com It comprises three enzymatic activities: long-chain enoyl-CoA hydratase, long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), and long-chain 3-ketoacyl-CoA thiolase. gpnotebook.com

In LCHAD deficiency, there is an isolated defect in the dehydrogenase activity, while in MTP deficiency, all three enzyme functions are impaired. mdpi.comnih.govmetrovision.fr These deficiencies result in the accumulation of long-chain 3-hydroxyacyl-CoAs and their derivatives. gpnotebook.combiorxiv.org

The clinical presentation of LCHAD and MTP deficiencies can be severe and includes hypoketotic hypoglycemia (low blood sugar without the expected production of ketones), cardiomyopathy, skeletal myopathy, and liver dysfunction. gpnotebook.commedlineplus.govnih.govjci.org The lack of ketone body production during fasting is a hallmark of these disorders, as the block in fatty acid oxidation prevents the generation of acetyl-CoA necessary for ketogenesis. gpnotebook.com

Research Findings in LCHAD and MTP Deficiencies

Research into LCHAD and MTP deficiencies has provided valuable insights into the pathological consequences of disrupted long-chain fatty acid metabolism. The accumulation of specific metabolites, including long-chain 3-hydroxyacylcarnitines, serves as a key diagnostic marker for these conditions. mdpi.comnih.govnih.govoup.com

Table 1: Key Biochemical Findings in LCHAD and MTP Deficiencies

| Finding | Description | Clinical Significance | References |

|---|---|---|---|

| Accumulation of Long-Chain 3-Hydroxyacylcarnitines | Elevated levels of specific acylcarnitines, such as C16-OH, C18-OH, and C18:1-OH, are found in the blood and other tissues. | Serves as a primary diagnostic biomarker for LCHAD and MTP deficiencies through newborn screening and metabolic testing. | mdpi.comnih.govnih.gov |

| Hypoketotic Hypoglycemia | During periods of fasting or illness, individuals exhibit low blood glucose levels without a compensatory increase in ketone bodies. | Reflects the inability to utilize fatty acids for energy and ketone production, leading to a severe energy deficit. | gpnotebook.comnih.gov |

| Accumulation of Toxic Intermediates | The buildup of long-chain 3-hydroxy fatty acid intermediates is thought to be toxic to various tissues, including the heart, liver, and muscles. | Contributes to the development of cardiomyopathy, liver disease, and rhabdomyolysis (muscle breakdown). | gpnotebook.comwikipedia.orgmedlineplus.gov |

The accumulation of these toxic intermediates is believed to contribute to the long-term complications associated with LCHAD and MTP deficiencies, such as peripheral neuropathy and retinopathy, which are unique to these long-chain FAODs. biorxiv.orgjci.org

Table 2: Clinical Manifestations of LCHAD and MTP Deficiencies

| Clinical Manifestation | Description | Associated Pathophysiology | References |

|---|---|---|---|

| Cardiomyopathy | Weakening of the heart muscle. | Impaired energy production in cardiac tissue, which relies heavily on fatty acid oxidation. | lecturio.comgpnotebook.comjci.org |

| Skeletal Myopathy and Rhabdomyolysis | Muscle weakness, pain, and breakdown. | Energy deficit in skeletal muscle and potential toxicity from accumulating fatty acid intermediates. | lecturio.comwikipedia.orgjci.org |

| Hepatomegaly and Liver Dysfunction | Enlarged liver and impaired liver function. | Accumulation of fatty acids and their toxic metabolites in the liver. | wikipedia.orgmedlineplus.govhrsa.gov |

| Peripheral Neuropathy | Damage to peripheral nerves, causing weakness, numbness, and pain. | A long-term complication, potentially due to the chronic toxicity of accumulating metabolites. | lecturio.combiorxiv.orgjci.org |

| Retinopathy | Disease of the retina that can lead to vision loss. | A specific long-term complication of LCHAD and MTP deficiencies, the exact mechanism of which is still under investigation. | metrovision.frbiorxiv.orgjci.org |

The study of these rare genetic disorders underscores the critical role of proper fatty acid oxidation in maintaining metabolic homeostasis. The interplay between fatty acid breakdown, ketone body synthesis, and the clearance of potentially toxic intermediates like this compound is essential for health, and its disruption leads to profound and multifaceted disease.

Analytical Methodologies for Glycerol 3 Oxotetradecanoate Research

Chromatographic Techniques for Separation and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) for Glycerol (B35011) Derivatives and Fatty Acid Moieties

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of Glycerol 3-oxotetradecanoate, direct analysis is challenging due to its low volatility. Therefore, a derivatization step is typically required to convert the non-volatile glyceride into more volatile compounds. This often involves the hydrolysis of the ester bond to release the glycerol and the 3-oxotetradecanoic acid, which are then derivatized separately.

The fatty acid moiety, 3-oxotetradecanoic acid, is commonly converted to its more volatile methyl ester (FAME) or trimethylsilyl (B98337) (TMS) ester. tandfonline.comnih.gov The resulting fatty acid methyl esters can be separated on a GC column and identified by their characteristic mass spectra. tandfonline.com For instance, the GC separation of fatty acid methyl esters is often performed on a capillary column, with temperature programming to ensure adequate separation of different fatty acid species. tandfonline.com The mass spectrometer then provides detailed structural information based on the fragmentation pattern of the eluted compounds. nih.gov It is important to note that 3-ketoacids are inherently unstable and can decarboxylate, especially under heat, which is a consideration during GC analysis. nih.gov

The glycerol component can also be analyzed by GC-MS after derivatization, for example, by acetylation. researchgate.net

Table 1: GC-MS Parameters for Fatty Acid Methyl Ester (FAME) Analysis

| Parameter | Typical Value/Condition | Source |

| Column | Capillary column (e.g., SPB-1) | tandfonline.com |

| Injector Temperature | 220 - 250 °C | tandfonline.com |

| Carrier Gas | Helium | tandfonline.com |

| Temperature Program | Initial 180°C, ramp to 220°C | tandfonline.com |

| Detector | Mass Spectrometer (e.g., Quadrupole) | tandfonline.com |

| Ionization Mode | Electron Ionization (EI) at 70eV | hmdb.ca |

This table presents typical parameters and is not exhaustive. Specific conditions may vary depending on the instrument and application.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Oxo-Fatty Acid Glycerides

Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for the analysis of intact, non-volatile, and thermally labile molecules like this compound. This technique allows for the direct analysis of the glyceride without the need for derivatization, thus preserving the original structure of the molecule. marinelipids.ca

Reversed-phase liquid chromatography is commonly employed, where the separation is based on the hydrophobicity of the molecules. The intact glyceride is separated from other lipids and matrix components on the LC column. The eluent is then introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), which minimizes fragmentation and allows for the detection of the intact molecular ion. lipidmaps.org

High-resolution mass spectrometry (HRMS) coupled with LC provides highly accurate mass measurements, which aids in the confident identification of the compound by determining its elemental composition. dntb.gov.uanih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information about the fatty acid and glycerol components. lipidmaps.org This approach is particularly valuable for identifying the position of the oxo-fatty acyl chain on the glycerol backbone. marinelipids.ca Recent advancements in LC-HRMS have enabled the rapid and robust analysis of various oxo-fatty acids in complex biological samples like milk. dntb.gov.uanih.gov

Table 2: LC-MS Parameters for Intact Glyceride Analysis

| Parameter | Typical Value/Condition | Source |

| LC Column | Reversed-phase (e.g., C18) | springernature.com |

| Mobile Phase | Gradient of aqueous and organic solvents | lipidmaps.org |

| Ionization Source | Electrospray Ionization (ESI) | lipidmaps.org |

| Mass Analyzer | Triple Quadrupole, Time-of-Flight (TOF), or Orbitrap | nih.govlipidmaps.org |

| Scan Mode | Full scan, Multiple Reaction Monitoring (MRM) | lipidmaps.org |

This table presents typical parameters and is not exhaustive. Specific conditions may vary depending on the instrument and application.

Spectroscopic Approaches for Structural Elucidation (e.g., Nuclear Magnetic Resonance)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. While MS techniques provide information on mass and fragmentation, NMR provides detailed insights into the carbon-hydrogen framework of the molecule.

¹H NMR and ¹³C NMR are the most common NMR techniques used. In the ¹H NMR spectrum of a glycerol ester, characteristic signals can be observed for the protons on the glycerol backbone and the fatty acid chain. aocs.orgresearchgate.net For instance, the protons on the glycerol moiety typically appear in the range of 4-5.5 ppm. aocs.orgoxinst.jp The chemical shifts and coupling patterns of these protons can help determine the position of the fatty acid ester on the glycerol backbone. aocs.orgajol.info

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. ajol.info The chemical shifts of the carbonyl carbon of the ester and the keto group in the fatty acid chain are particularly diagnostic. Gated decoupled ¹³C NMR can be used for quantitative analysis of the different acyl chains present in a mixture of triacylglycerols. ajol.info More advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, providing definitive structural assignment.

Isotopic Labeling and Tracer Studies for Metabolic Flux Analysis

Isotopic labeling studies are fundamental to understanding the metabolic pathways involving this compound. These studies utilize stable isotopes, such as ¹³C or ²H (deuterium), to label precursor molecules and trace their incorporation into downstream metabolites. nih.govnih.govbioscientifica.com By tracking the flow of these isotopes, researchers can elucidate the synthesis, breakdown, and interconversion of the compound in a biological system. nih.gov

In the context of this compound, stable isotope-labeled precursors like labeled glycerol or labeled fatty acids can be introduced into a cell culture or an in vivo model. nih.govisotope.com The fate of the labeled atoms can then be monitored over time using mass spectrometry (GC-MS or LC-MS). nih.govoup.com This approach, often referred to as metabolic flux analysis, can provide quantitative information on the rates of metabolic pathways. nih.gov For example, by using ¹³C-labeled glucose or fatty acids, one can determine the contribution of different carbon sources to the de novo synthesis of the 3-oxotetradecanoyl moiety. oup.com

Enzymatic and Titrimetric Quantification Methods for Glycerol Components

While chromatographic and spectroscopic methods are excellent for identification and detailed structural analysis, simpler and often more rapid methods can be used for the quantification of the glycerol component of this compound.

Enzymatic assays are highly specific and sensitive for the quantification of glycerol. sigmaaldrich.comnih.gov These assays typically involve a series of coupled enzyme reactions. sigmaaldrich.com A common method involves the enzymatic hydrolysis of the glyceride by a lipase (B570770) to release free glycerol. sigmaaldrich.com The released glycerol is then phosphorylated by glycerol kinase, and the product is subsequently oxidized by glycerol phosphate (B84403) oxidase, producing hydrogen peroxide. sigmaaldrich.com The hydrogen peroxide can then be measured colorimetrically using a peroxidase-catalyzed reaction, where the increase in absorbance is directly proportional to the glycerol concentration. sigmaaldrich.com Commercial kits are available for the enzymatic determination of free glycerol and total glycerides. sigmaaldrich.com

Titrimetric methods, while less common for this specific compound, can be used for the quantification of total fatty acids after saponification of the glyceride. This involves hydrolyzing the ester bonds with a known amount of alkali and then back-titrating the excess alkali with a standard acid.

Emerging Research Directions and Future Perspectives on Glycerol 3 Oxotetradecanoate

Advanced Lipidomic Profiling and Systems Biology Integration

The study of Glycerol (B35011) 3-oxotetradecanoate is increasingly benefiting from advanced analytical techniques and a systems-level biological approach. Lipidomic analysis, which involves the comprehensive and quantitative description of the entire lipid profile of a cell, tissue, or organism, is crucial for understanding the context in which this specific oxo-acyl-glycerol operates. The classification of lipids, including glycerolipids like Glycerol 3-oxotetradecanoate, is fundamental to this process, with glycerol forming a common structural backbone. aocs.org Mass spectrometry coupled with electrospray ionization is a powerful tool for detecting and quantifying glycerolipids, often as adduct ions like [M+NH₄]⁺. aocs.org

A significant challenge in glycerolipid analysis is the sheer complexity of closely related molecules that differ only by their fatty acyl substituents. aocs.org This necessitates sophisticated separation and identification methods. Systems biology, which aims to understand biological systems by systematically analyzing the interactions of their components, provides a framework for integrating lipidomic data. cwi.nl By mapping high-throughput data onto genome-scale metabolic models, researchers can simulate and predict the metabolic fate and influence of compounds like this compound. ulisboa.pt Such models, which can account for hundreds of genes, reactions, and metabolites, are invaluable for designing experiments and testing hypotheses in metabolic engineering and synthetic biology. ulisboa.pt

The integration of lipidomics and systems biology is exemplified in the study of various organisms, from bacteria like Streptococcus pyogenes and Lactococcus lactis to more complex systems. ulisboa.ptuni-heidelberg.de In these models, derivatives such as 3-Oxotetradecanoyl-[acyl-carrier protein] are considered, highlighting the interconnectedness of fatty acid and glycerol metabolism. ulisboa.ptuni-heidelberg.de This integrated approach is also being applied to understand disease pathophysiology, such as in glioblastoma, where lipid metabolism is a key feature. researchgate.net

| Analytical Approach | Application to this compound Research | Key Techniques |

| Lipidomics | Comprehensive profiling of oxo-acyl-glycerols and related lipid species in biological samples. | Mass Spectrometry (MS), Electrospray Ionization (ESI), Chromatography. aocs.org |

| Systems Biology | Integration of lipidomic data into genome-scale metabolic models to understand its functional role. | Flux Balance Analysis (FBA), Metabolic Network Reconstruction. ulisboa.pt |

| Integrated Omics | Combining lipidomics with genomics, transcriptomics, and proteomics for a holistic view of metabolic pathways. | High-throughput sequencing, Microarrays, Mass Spectrometry-based proteomics. researchgate.net |

Investigations into Novel Biological Functions and Molecular Targets

While the primary roles of many glycerolipids are in energy storage and membrane structure, emerging research is uncovering more nuanced biological functions and specific molecular targets for molecules like this compound. Its structural relative, N-3-oxo-tetradecanoyl-L-homoserine lactone (3OC14-HSL), is a well-known quorum-sensing molecule in Gram-negative bacteria. nih.govnih.gov This raises the possibility that this compound or its metabolites could have signaling roles, either within or between cells.

Research into the broader family of N-acyl homoserine lactones (AHLs) shows that they can elicit specific responses in eukaryotic hosts, including plants. nih.gov For example, 3OC14-HSL can prime plants for enhanced resistance against pathogens. nih.gov Studies have identified plant proteins, such as ALI1 in Arabidopsis, that interact with these bacterial signals, suggesting the existence of specific receptors or binding partners. nih.gov The investigation into such interactions for oxo-acyl-glycerols is a promising area of future research.

In microorganisms, the metabolism of glycerol and its derivatives is tightly regulated and crucial for adaptation and virulence. nih.gov Glycerol-3-phosphate (G3P), a key intermediate, plays a significant role in the growth and production of virulence factors in bacteria like Pseudomonas aeruginosa. nih.gov The enzymes involved in the metabolism of G3P and related compounds, such as glycerol-3-phosphate dehydrogenase, are potential therapeutic targets. nih.gov Understanding the specific enzymes that metabolize this compound and how this metabolism is regulated will be key to elucidating its biological functions.

| Potential Biological Role | Investigated Organism/System | Related Molecules and Pathways |

| Cell-cell signaling | Bacteria, Plants | N-acyl homoserine lactones (AHLs), Quorum sensing. nih.govnih.gov |

| Modulation of Host Immunity | Plants (Arabidopsis) | Pathogen resistance, Priming of defense responses. nih.gov |

| Metabolic Regulation | Pseudomonas aeruginosa | Glycerol-3-phosphate homeostasis, Virulence factor production. nih.gov |

Exploration of Biotechnological Applications (e.g., Biocatalysis, Biologically Active Molecules)

The unique chemical structure of this compound makes it and its related compounds interesting targets for biotechnological applications. Biocatalysis, the use of enzymes to perform chemical transformations, offers a sustainable and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes like lipases are widely used for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates due to their high stereoselectivity and regioselectivity. nih.gov

The production of monoglycerides (B3428702) through enzymatic processes is an area of active research. For instance, immobilized Candida antarctica lipase (B570770) B is used for the transesterification of fats to produce specific monoglycerides like 2-palmitoyl glycerol. mdpi.com Similar biocatalytic strategies could be developed for the synthesis or modification of this compound to create novel, biologically active molecules. The enzymatic oxidation of glycerol itself is being explored to produce more valuable chemicals, with thermostable alditol oxidases showing promise as effective biocatalysts. nih.gov

Furthermore, the integration of biocatalytic steps into metabolic engineering strategies in microorganisms like E. coli and Saccharomyces cerevisiae is a powerful approach. beilstein-journals.org By introducing or modifying enzymatic pathways, it's possible to channel carbon flux towards the production of desired chemicals, including specialized lipids. beilstein-journals.org The use of microbial cell factories for producing recombinant proteins and other valuable molecules is well-established, and these platforms could potentially be engineered for the production of oxo-acyl-glycerols. ulisboa.pt

| Biotechnological Application | Key Enzymes/Systems | Potential Products/Outcomes |

| Biocatalysis | Lipases, Oxidases | Enantiomerically pure compounds, Novel active molecules. nih.govnih.gov |

| Metabolic Engineering | Engineered E. coli, S. cerevisiae | Increased production of specific lipids, Biofuels. ulisboa.ptbeilstein-journals.org |

| Synthesis of APIs | Immobilized enzymes | Chiral intermediates for pharmaceuticals. nih.gov |

Development of High-Throughput Screening Assays for Modulators of Oxo-Acylglycerol Metabolism

To discover novel biological functions and potential therapeutic applications of this compound, it is essential to identify molecules that can modulate its metabolism. High-throughput screening (HTS) is a powerful methodology for rapidly testing large libraries of chemical compounds for their ability to affect a specific biological target or pathway. wikipedia.org HTS utilizes robotics, automated liquid handling, and sensitive detectors to conduct millions of tests in a short period. wikipedia.org

The development of a robust HTS assay for oxo-acylglycerol metabolism would first require the identification and purification of key enzymes involved in the synthesis or degradation of this compound. Alternatively, cell-based assays could be designed using engineered cell lines that report on the levels of this lipid or the activity of a related metabolic pathway. These assays often use fluorescent or luminescent readouts for rapid detection. nih.govcuanschutz.edu For example, a quantitative assay for glycerol can be based on an enzymatic photometric method using glycerol kinase and glycerol-3-phosphate oxidase. roche.com

Once an assay is developed and validated, it can be used to screen compound libraries to find inhibitors or activators of the target pathway. assay.works Hits from the primary screen are then subjected to further testing to confirm their activity and determine their mechanism of action. assay.works This approach has been successfully used to identify inhibitors of various transporters and enzymes, and it holds great promise for uncovering the regulatory networks surrounding this compound and identifying starting points for drug discovery. nih.gov

| HTS Assay Component | Description | Example Technologies |

| Assay Principle | Measurement of enzyme activity, compound binding, or cellular response related to oxo-acylglycerol levels. | Fluorescence, Luminescence, Absorbance, AlphaScreen. cuanschutz.edu |

| Assay Format | Miniaturized in microtiter plates (96, 384, or 1536-well). wikipedia.org | Robotic liquid handlers, Automated plate readers. wikipedia.orgcuanschutz.edu |

| Compound Libraries | Collections of small molecules, natural products, or prescription drugs. | Libraries of thousands to millions of compounds. nih.govassay.works |

| Data Analysis | Statistical methods to identify "hits" that significantly alter the assay signal. | Z-score, Percent inhibition, IC50 determination. assay.works |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.